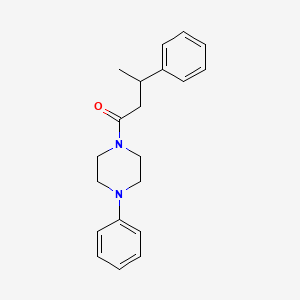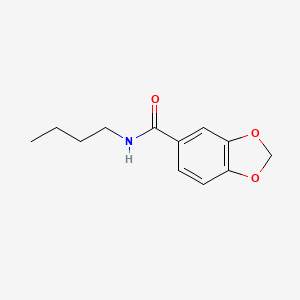![molecular formula C12H19N3O2S B11171622 N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11171622.png)
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE typically involves the formation of the thiadiazole ring followed by the introduction of the oxolane-2-carboxamide moiety. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by further functionalization to introduce the pentan-3-yl group and the oxolane-2-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxolane ring or the thiadiazole ring, leading to different reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive agent, with studies indicating its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)-1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with notable bioactivity.
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial properties.
1,3,4-Thiadiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE stands out due to its unique combination of the thiadiazole ring and the oxolane-2-carboxamide moiety, which imparts distinct chemical and biological properties. Its specific structure allows for versatile applications and potential for further functionalization.
Properties
Molecular Formula |
C12H19N3O2S |
|---|---|
Molecular Weight |
269.37 g/mol |
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H19N3O2S/c1-3-8(4-2)11-14-15-12(18-11)13-10(16)9-6-5-7-17-9/h8-9H,3-7H2,1-2H3,(H,13,15,16) |
InChI Key |
INUDSSMWLDNBHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2CCCO2 |
solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-ethoxyphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171545.png)

![1-(4-ethoxyphenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171547.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11171557.png)
![1-(4-fluorophenyl)-5-oxo-N-[2-(phenylsulfanyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11171561.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11171574.png)
![3-(4-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11171587.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide](/img/structure/B11171588.png)
![2,6-dichloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B11171591.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B11171598.png)
![Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11171610.png)
